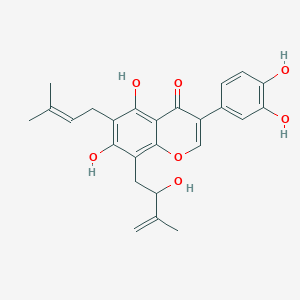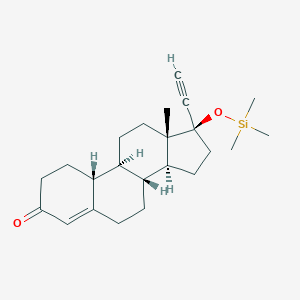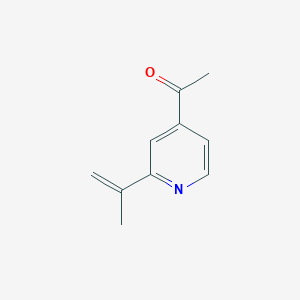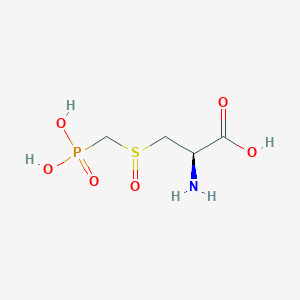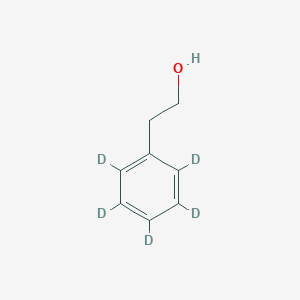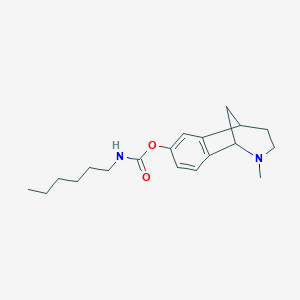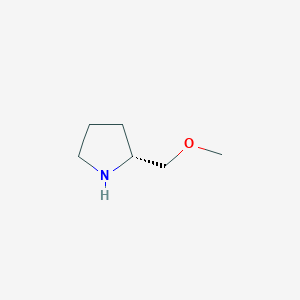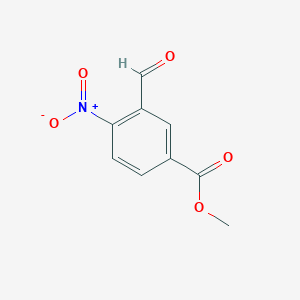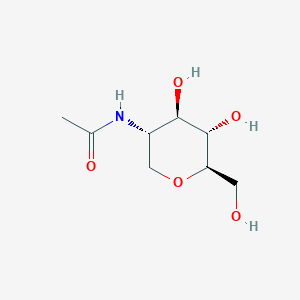
2-(Acetylamino)-1,5-Anhydro-2-Deoxy-D-Glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-1,5-Anhydro-2-Deoxy-D-Glucitol, also known as Acarbose, is a potent α-glucosidase inhibitor that is used for the treatment of type 2 diabetes mellitus. It is a complex oligosaccharide that is synthesized by fermentation of Actinoplanes sp. SE50/110. Acarbose is a competitive inhibitor of α-glucosidase enzymes that are responsible for the breakdown of disaccharides and oligosaccharides in the small intestine. As a result, it reduces the postprandial blood glucose levels and improves glycemic control in diabetic patients.
Scientific Research Applications
Synthesis and Chemical Properties
2-(Acetylamino)-1,5-anhydro-2-deoxy-D-glucitol is a compound of interest in carbohydrate chemistry, particularly in the synthesis of various derivatives. Research by Witczak & Whistler (1986) describes the synthesis of derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol and 2-amino-1,5-anhydro-2-deoxy-D-glucitol, showcasing the compound's versatility as a synthetic building block (Witczak & Whistler, 1986).
Application in Natural Products Synthesis
D. Hesek et al. (2008) outlined a facile route to synthesize highly functionalized tetrahydropyrans, including 2-amino-1,5-anhydro-2-deoxy-D-glucitol, from 2-aminopyranoses. This synthesis is crucial in creating building units for many natural products, demonstrating the compound's importance in organic chemistry (Hesek et al., 2008).
Glycolipid Synthesis
In a study by Pöhnlein et al. (2014), N-acetyl-glucosamine fatty acid esters were synthesized, leading to the formation of 2-(acetylamino)-2-deoxy-6-O-hexanoate-D-glucose, a novel glycolipid. This research highlights the compound's potential in creating new glycolipid structures with various applications in food, cosmetics, and pharmaceuticals (Pöhnlein et al., 2014).
Enzymatic Analysis and Medical Applications
Yabuuchi et al. (1989) developed a method for determining 1,5-anhydro-D-glucitol in plasma, which is useful for the diagnosis of diabetes mellitus. This showcases the compound's role in clinical chemistry and its potential in medical diagnostics (Yabuuchi et al., 1989).
Immunoadjuvant Activities
Hasegawa et al. (1986) synthesized N-[2-O-(2-Acetamido-1,5-anhydro-2,3-dideoxy-D-glucitol-3-yl)-d-lactoyl]-l-alanyl-d-isoglutamine and its analogs, evaluating their immunoadjuvant activities. This research indicates the compound's potential in enhancing immune responses, which could be significant in vaccine development (Hasegawa et al., 1986).
properties
CAS RN |
144031-00-5 |
|---|---|
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-4(11)9-5-3-14-6(2-10)8(13)7(5)12/h5-8,10,12-13H,2-3H2,1H3,(H,9,11)/t5-,6+,7+,8+/m0/s1 |
InChI Key |
VCYYRDKGHLOTQU-LXGUWJNJSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CO[C@@H]([C@H]([C@@H]1O)O)CO |
SMILES |
CC(=O)NC1COC(C(C1O)O)CO |
Canonical SMILES |
CC(=O)NC1COC(C(C1O)O)CO |
synonyms |
Propanoic acid, 2-hydroxy-, compds. with bisphenol A-epichlorohydrin-polyethylene glycol ether with bisphenol A (2:1) polymer-2-(methylamino)ethanol reaction products |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




